xr9051

Description

Structure

3D Structure

Properties

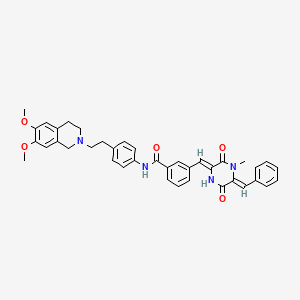

Molecular Formula |

C39H38N4O5 |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |

InChI |

InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22- |

InChI Key |

RTIZZWMBGKGLFO-YWQXDYITSA-N |

SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

XR9051; XR-9051; XR 9051. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of XR9051: A Technical Guide to P-glycoprotein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

XR9051 is a potent and specific modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Identified from a synthetic chemistry program based on a natural product lead, this compound, a novel diketopiperazine derivative, effectively reverses the resistance of cancer cells to a variety of cytotoxic drugs. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Mechanism of Action: Direct Inhibition of P-glycoprotein

The primary mechanism of action of this compound is the direct inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp functions as an ATP-dependent efflux pump, actively removing a broad spectrum of structurally diverse xenobiotics, including many chemotherapeutic agents, from the cell's interior. In cancer cells, the overexpression of P-gp is a common mechanism of multidrug resistance, as it reduces the intracellular concentration of cytotoxic drugs to sub-therapeutic levels.

This compound reverses this resistance by directly interacting with P-gp.[1][2] This interaction inhibits the transporter's ability to bind to and efflux cytotoxic drugs.[1][2] The result is an increased intracellular accumulation of the chemotherapeutic agent, restoring its cytotoxic efficacy in resistant cells.[1] Experimental evidence demonstrates that this compound is a more potent modulator of P-gp than older agents such as cyclosporin A and verapamil. Furthermore, its inhibitory effect has been observed to persist for several hours even after the removal of the compound from the experimental system.

The chemical name for this compound is N-(4-(2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene) methylbenzamide.

Quantitative Data

The potency of this compound in inhibiting P-gp has been quantified through various in vitro assays. The following table summarizes a key finding from binding studies.

| Parameter | Value | Description | Reference |

| EC50 | 1.4 ± 0.5 nM | The half maximal effective concentration for the inhibition of [3H]vinblastine binding to P-glycoprotein. |

Signaling and Transport Pathways

The following diagrams illustrate the mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Drug Efflux Assay

This assay measures the ability of this compound to inhibit the efflux of a fluorescent or radiolabeled P-gp substrate from multidrug-resistant cells.

Materials:

-

Multidrug-resistant cell line overexpressing P-gp (e.g., H69/LX4, 2780AD) and the corresponding parental (sensitive) cell line.

-

[3H]Daunorubicin or another suitable radiolabeled P-gp substrate.

-

This compound, Verapamil, or Cyclosporin A (as positive controls).

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.

-

Phosphate-buffered saline (PBS).

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Cell Culture: Culture the resistant and parental cell lines to confluency in appropriate culture flasks.

-

Cell Loading: Harvest the cells and resuspend them in fresh culture medium. Incubate the cells with a known concentration of [3H]daunorubicin for a specified period (e.g., 60 minutes at 37°C) to allow for substrate accumulation.

-

Washing: After the loading period, wash the cells multiple times with ice-cold PBS to remove any extracellular radiolabel.

-

Efflux Initiation: Resuspend the cells in fresh, pre-warmed medium containing either vehicle control, this compound at various concentrations, or a positive control inhibitor.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.

-

Separation: Separate the cells from the supernatant by centrifugation.

-

Lysis and Measurement: Lyse the cell pellets and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the intracellular concentration of the radiolabeled substrate over time for each condition. A decrease in the rate of efflux in the presence of this compound indicates inhibition of P-gp.

[3H]Vinblastine Binding Assay

This competitive binding assay determines the ability of this compound to inhibit the binding of a radiolabeled cytotoxic drug to P-gp.

Materials:

-

Membrane vesicles prepared from cells overexpressing P-gp.

-

[3H]Vinblastine.

-

This compound at a range of concentrations.

-

Binding buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Reaction Setup: In microcentrifuge tubes, combine the membrane vesicles, a fixed concentration of [3H]vinblastine, and varying concentrations of this compound or vehicle control in the binding buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radiolabel from the unbound radiolabel.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known P-gp substrate). Plot the percentage of specific binding against the concentration of this compound. Calculate the EC50 value from the resulting dose-response curve.

Photoaffinity Labeling with [3H]Azidopine

This technique is used to demonstrate a direct interaction between this compound and P-gp.

Materials:

-

Membrane vesicles from P-gp overexpressing cells.

-

[3H]Azidopine (a photoaffinity analog of dihydropyridine calcium channel blockers that binds to P-gp).

-

This compound.

-

UV light source (e.g., 365 nm).

-

SDS-PAGE reagents and equipment.

-

Autoradiography film or a phosphorimager.

Protocol:

-

Binding: Incubate the membrane vesicles with [3H]azidopine in the presence or absence of an excess of this compound. This step is performed in the dark to prevent premature photolysis.

-

UV Cross-linking: Expose the samples to UV light to covalently cross-link the [3H]azidopine to its binding site on P-gp.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the radiolabeled P-gp band by autoradiography or phosphorimaging.

-

Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates that this compound competes with [3H]azidopine for binding to P-gp, thus demonstrating a direct interaction.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating a potential P-gp inhibitor like this compound.

Conclusion

This compound is a highly potent and specific inhibitor of P-glycoprotein. Its mechanism of action, through direct binding to P-gp, leads to the reversal of multidrug resistance in cancer cells. The experimental data robustly supports its role as a P-gp modulator, with in vitro and in vivo studies demonstrating its potential to enhance the efficacy of conventional chemotherapeutic agents. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and development of P-gp inhibitors in the field of oncology.

References

XR9051: A Technical Guide to a Potent P-glycoprotein Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of XR9051, a potent modulator of P-glycoprotein (P-gp), intended for professionals in the field of drug development and oncology research.

Introduction to P-glycoprotein and Multidrug Resistance (MDR)

P-glycoprotein (P-gp), the product of the MDR1 (ABCB1) gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is a key member of the ATP-binding cassette (ABC) transporter superfamily.[1] P-gp is expressed in various normal tissues, including the luminal membrane of endothelial cells forming the blood-brain barrier, where it plays a protective role by extruding xenobiotics.[2][3] However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically diverse anticancer drugs.[4] P-gp actively transports a broad range of chemotherapeutic agents, including anthracyclines, vinca alkaloids, and taxanes, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp modulators, or inhibitors, is a critical strategy to circumvent MDR and restore the effectiveness of chemotherapy.

This compound: Overview and Mechanism of Action

This compound, with the chemical name N-(4-(2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide, is a potent and specific diketopiperazine-derived modulator of P-gp. It was developed to reverse P-gp-mediated MDR in tumor cells.

The primary mechanism of action of this compound involves direct interaction with P-glycoprotein. Studies have shown that this compound is a potent inhibitor of [3H]vinblastine binding to P-gp, indicating a direct competition for the drug-binding site. Furthermore, photoaffinity labeling experiments using [3H]azidopine confirmed that this compound can displace substrate binding to P-gp. By binding to the transporter, this compound competitively inhibits the efflux of cytotoxic drugs, leading to their increased intracellular accumulation and restored chemosensitivity in MDR cells. A key feature of this compound is its prolonged duration of action; it remains effective for several hours even after being removed from the extracellular medium.

Figure 1: Mechanism of this compound Action on P-gp.

In Vitro Efficacy and Potency

This compound has demonstrated significant potency in reversing MDR across a panel of human and murine cancer cell lines. It effectively sensitizes resistant cells to a variety of P-gp substrate drugs, including doxorubicin, etoposide, and vincristine. Notably, its activity is specific to MDR cells, with little to no effect on the corresponding drug-sensitive parental cell lines or on non-MDR cytotoxics like methotrexate.

Table 1: Quantitative In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Comments | Reference |

|---|---|---|---|---|

| P-gp Binding Inhibition (EC50) | 1.4 ± 0.5 nM | Membrane Vesicles | Measured by inhibition of [3H]vinblastine binding. | |

| MDR Reversal Concentration | 0.3 - 0.5 µM | H69/LX4, 2780AD, etc. | Concentration for full sensitization to cytotoxic drugs. | |

| Doxorubicin IC50 Fold Decrease | >15-fold | Acquired resistance lines | Potentiation of doxorubicin cytotoxicity. |

| Comparative Potency | More potent | All assays | Consistently more potent than cyclosporin A and verapamil. | |

Preclinical In Vivo Studies

In vivo studies have confirmed the efficacy of this compound in potentiating the anti-tumor activity of chemotherapeutic agents in mice bearing MDR tumors. Co-administration of this compound with cytotoxic drugs led to significant anti-tumor effects in both syngeneic and human tumor xenograft models. This modulatory activity was observed with both parenteral and oral administration of this compound, and the combination treatments were well-tolerated. Pharmacokinetic analysis in mice showed that this compound is rapidly distributed, accumulates in tumors and other tissues, and is well-absorbed orally.

Table 2: Summary of In Vivo Efficacy of this compound

| Tumor Model | Cytotoxic Drug(s) | Administration Route | Outcome | Reference |

|---|---|---|---|---|

| P388/DX Johnson (murine leukemia) | Vincristine | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |

| MC26 (murine colon) | Doxorubicin | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |

| A2780AD (human ovarian) | Paclitaxel, Doxorubicin | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |

| CH1/DOXr (human ovarian) | Doxorubicin | i.p. | Significant potentiation of anti-tumor activity. |

| H69/LX (human SCLC) | Doxorubicin, Etoposide | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize P-gp modulators like this compound.

This high-throughput assay measures P-gp function by quantifying the retention of a fluorescent substrate, calcein. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases into the fluorescent, membrane-impermeant calcein. P-gp actively transports calcein-AM out of the cell, so inhibition of P-gp results in higher intracellular fluorescence.

Protocol:

-

Cell Preparation: Seed MDR-overexpressing cells (e.g., K562/MDR, KB-ChR-8-5) in a 96-well plate and culture until they reach the logarithmic growth phase.

-

Compound Incubation: Wash cells with a suitable buffer (e.g., PBS). Add varying concentrations of the test compound (e.g., this compound) or a positive control (e.g., verapamil) and incubate at 37°C.

-

Substrate Loading: Add Calcein-AM to each well to a final concentration of 0.25-1.0 µM.

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 15-45 minutes, protected from light.

-

Measurement: Wash the cells three times with ice-cold buffer to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation: ~490 nm, Emission: ~520 nm).

-

Data Analysis: Increased fluorescence intensity relative to untreated controls indicates P-gp inhibition. Calculate IC50 values by plotting fluorescence against inhibitor concentration.

Figure 2: Workflow for a Calcein-AM P-gp Inhibition Assay.

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp modulators can either stimulate or inhibit this ATPase activity. This assay measures the rate of ATP hydrolysis by quantifying the generation of inorganic phosphate (Pi).

Protocol:

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 insect cells).

-

Reaction Setup: In a 96-well plate, combine P-gp membranes (e.g., 20 µg protein) with an ATP-regenerating system in assay buffer.

-

Compound Addition: Add the test compound (this compound) at various concentrations. A known substrate (e.g., verapamil) is used as a positive control for stimulation, and sodium orthovanadate (Na3VO4) is used as a specific P-gp inhibitor control.

-

Initiate Reaction: Start the reaction by adding MgATP to a final concentration of ~2 mM. Incubate at 37°C.

-

Stop Reaction & Detect Pi: After a set time (e.g., 20-30 minutes), stop the reaction. Detect the amount of inorganic phosphate (Pi) produced using a colorimetric method (e.g., with a malachite green-based reagent).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Data Analysis: The P-gp-specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. The effect of the test compound is determined by comparing the activity to the basal (no compound) and positive control (e.g., verapamil-stimulated) levels.

Conclusion

This compound is a highly potent, specific, and orally bioavailable P-glycoprotein modulator with a durable mechanism of action. Extensive in vitro and preclinical in vivo data demonstrate its ability to reverse multidrug resistance by directly inhibiting the P-gp efflux pump, thereby restoring the efficacy of a wide range of chemotherapeutic agents. The robust dataset supporting its activity makes it a significant compound in the study of MDR reversal. The protocols and data presented herein provide a technical foundation for researchers and drug developers working to overcome the challenge of P-gp-mediated drug resistance in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Frontiers | P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model [frontiersin.org]

- 4. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to XR9051 for Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer

Executive Summary: Multidrug resistance (MDR) remains a significant barrier to effective cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a wide range of cytotoxic agents from tumor cells, thereby reducing their intracellular concentration and efficacy. XR9051, a novel diketopiperazine derivative, has been identified as a potent and specific modulator of P-gp-mediated MDR.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals working to overcome chemoresistance in cancer.

Introduction to Multidrug Resistance and P-glycoprotein

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and mechanistically unrelated anticancer drugs.[1] This acquired resistance is a major cause of treatment failure. The most well-characterized mechanism involves the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene.[4] P-gp functions as an ATP-dependent efflux pump, actively transporting various chemotherapeutic drugs—including anthracyclines, vinca alkaloids, and taxanes—out of the cell, thus preventing them from reaching their intracellular targets. Therefore, inhibiting P-gp function is a promising strategy to restore chemosensitivity in resistant tumors.

This compound: A Potent and Specific P-gp Modulator

This compound, with the chemical name N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide, is a third-generation MDR modulator designed to specifically inhibit P-gp.

Mechanism of Action

This compound reverses P-gp-mediated MDR through direct interaction with the transporter. Key aspects of its mechanism include:

-

Inhibition of Drug Binding: this compound is a highly potent inhibitor of cytotoxic drug binding to P-glycoprotein.

-

Inhibition of Drug Efflux: It effectively blocks the P-gp-mediated efflux of chemotherapeutic agents, such as daunorubicin, leading to their accumulation within resistant cells.

-

Sustained Activity: A notable characteristic of this compound is its prolonged activity. Unlike earlier modulators like verapamil and cyclosporin A, it remains active for several hours even after its removal from the extracellular environment.

-

Specificity: The activity of this compound is specific to P-gp-mediated resistance. It does not affect the cytotoxicity of non-MDR drugs like methotrexate or 5-fluorouracil and has minimal effect on parental cell lines that do not overexpress P-gp.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo experiments. The data consistently demonstrates its superiority over first and second-generation MDR modulators.

Table 1: In Vitro P-glycoprotein Binding and Resistance Reversal Efficacy of this compound

| Parameter | Method | Result | Reference |

| P-gp Binding Inhibition | Competitive displacement of [³H]vinblastine | EC₅₀ = 1.4 ± 0.5 nM | |

| MDR Reversal Concentration | Sensitization of resistant cell lines to cytotoxics | 0.3 - 0.5 µM (full sensitization) | |

| Comparative Potency | In vitro reversal assays | Consistently more potent than cyclosporin A and verapamil | |

| Cell Line Panel | Human and murine drug-resistant cell lines | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson |

Table 2: In Vivo Antitumor Activity of this compound in Combination Therapy

| Tumor Model | Type | Cytotoxic Drug(s) | This compound Administration | Outcome | Reference |

| P388/DX Johnson, MC26 | Murine Syngeneic | Doxorubicin, Epirubicin | Parenteral (i.p.) and Oral (p.o.) | Significant potentiation of anti-tumor activity | |

| A2780AD, CH1/DOXr, H69/LX | Human Xenografts | Doxorubicin, Etoposide, Paclitaxel | Parenteral (i.v.) and Oral (p.o.) | Significant potentiation of anti-tumor activity | |

| Pharmacokinetics | Mice | Intravenous and Oral | N/A | Rapidly distributed, accumulates in tumors, well-absorbed orally |

Visualization of this compound's Role

Diagrams created using Graphviz illustrate the mechanism of action, experimental workflows, and the logical framework for overcoming MDR with this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of MDR modulators. Below are standardized protocols for key experiments cited in the evaluation of this compound.

Protocol: In Vitro Cytotoxicity Assay

This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC₅₀) and assesses the ability of this compound to reverse resistance.

-

Cell Seeding: Seed both the drug-sensitive parental cell line and the P-gp-overexpressing resistant cell line into 96-well microtiter plates at an optimized density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of the chosen cytotoxic drug (e.g., doxorubicin, etoposide) in culture medium. For reversal experiments, prepare identical dilutions in a medium containing a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).

-

Treatment: Remove the old medium from the plates and add 100 µL of the drug/modulator-containing medium to the appropriate wells. Include controls for untreated cells and cells treated with this compound alone.

-

Incubation: Incubate the plates for an additional 72 to 96 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-8, or a resazurin-based reagent) to each well and incubate for 2-4 hours as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Analysis: Convert raw data to percentage of cell survival relative to untreated controls. Plot survival versus drug concentration and determine the IC₅₀ values using non-linear regression. The Resistance Factor (RF) is calculated as (IC₅₀ of resistant cells) / (IC₅₀ of parental cells). The effect of this compound is measured by the reduction in the IC₅₀ value in resistant cells.

Protocol: Drug Efflux Assay

This assay directly measures the ability of this compound to inhibit the efflux of a P-gp substrate from resistant cells.

-

Cell Preparation: Harvest resistant cells and resuspend them in a suitable buffer (e.g., PBS with glucose) at a concentration of 1x10⁶ cells/mL.

-

Drug Loading: Add a fluorescent or radiolabeled P-gp substrate (e.g., [³H]daunorubicin or Rhodamine 123) to the cell suspension. Incubate for 60-120 minutes at 37°C to allow the drug to accumulate inside the cells. In parallel, a set of cells can be co-incubated with this compound during the loading phase.

-

Washing: Centrifuge the cells and wash them 2-3 times with ice-cold buffer to remove the extracellular drug.

-

Efflux Initiation: Resuspend the loaded cells in a fresh, pre-warmed medium with and without this compound.

-

Time Course Sampling: Take aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quantification: Immediately centrifuge the aliquots to pellet the cells. Measure the radioactivity or fluorescence in the cell pellet.

-

Analysis: Plot the intracellular drug concentration over time. A slower rate of decline in the presence of this compound indicates inhibition of efflux.

Protocol: P-gp Binding Assay (Photoaffinity Labeling)

This assay provides evidence of a direct interaction between this compound and P-gp using a photoreactive probe.

-

Membrane Preparation: Prepare crude membrane vesicles from P-gp-overexpressing cells using differential centrifugation.

-

Binding Reaction: Incubate the membrane vesicles (50-100 µg of protein) with a photoreactive, radiolabeled P-gp substrate (e.g., [³H]azidopine) in the presence of varying concentrations of this compound (or other modulators as controls).

-

Photocrosslinking: Expose the samples to high-intensity UV light on ice for a specified time (e.g., 10 minutes) to covalently link the probe to its binding site on P-gp.

-

SDS-PAGE: Resolve the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled P-gp band.

-

Analysis: Quantify the band intensity. A decrease in the intensity of the labeled P-gp band in the presence of this compound indicates competitive displacement of the photoprobe, confirming a direct interaction.

Conclusion

This compound is a potent and specific third-generation P-glycoprotein inhibitor that effectively reverses multidrug resistance in a variety of preclinical cancer models. Its ability to directly bind P-gp, inhibit drug efflux, and potentiate the efficacy of conventional chemotherapeutics both in vitro and in vivo highlights its potential as a clinical candidate for overcoming MDR. The sustained nature of its inhibitory activity provides a significant advantage over previous generations of modulators. While this compound itself did not proceed to late-stage clinical trials, the insights gained from its development were instrumental in the creation of its successor, tariquidar (XR9576), a compound with even greater potency that has been evaluated more extensively in clinical settings. The study of this compound provides a valuable framework for the continued development of targeted agents to combat chemoresistance.

References

- 1. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of XR9051 in Inhibiting Drug Efflux Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps. These pumps actively extrude a wide variety of structurally and functionally diverse anticancer agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Consequently, the development of potent and specific inhibitors of these efflux pumps is a key strategy to overcome MDR.

This technical guide provides an in-depth overview of XR9051, a potent and specific third-generation inhibitor of P-glycoprotein. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and provide visualizations of the key pathways and experimental workflows.

Core Mechanism of Action of this compound

This compound, with the chemical name N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide, is a diketopiperazine derivative identified as a powerful modulator of P-gp-mediated MDR.[1][2] Its primary mechanism of action is the direct inhibition of the P-gp efflux pump.[1][2]

This compound has been shown to be a potent inhibitor of the binding of cytotoxic agents to P-glycoprotein.[1] This direct interaction prevents the efflux of P-gp substrate drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cancer cells. Studies have demonstrated that this compound is significantly more potent than first- and second-generation P-gp inhibitors such as verapamil and cyclosporin A.

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been demonstrated across a variety of preclinical models. The following tables summarize the key quantitative data available from published studies.

Table 1: Potency of this compound in Inhibiting P-glycoprotein Binding

| Ligand | EC50 (nM) | Assay Type | Source |

| [3H]vinblastine | 1.4 ± 0.5 | Competitive Binding Assay |

Table 2: Reversal of Cytotoxicity in P-gp Overexpressing Cell Lines

| Cell Line | Cytotoxic Drug | This compound Concentration (µM) for Full Sensitization |

| H69/LX4 (Human Small Cell Lung Cancer) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |

| 2780AD (Human Ovarian Adenocarcinoma) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |

| EMT6/AR 1.0 (Murine Mammary Sarcoma) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |

| MC26 (Murine Colon Carcinoma) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |

| P388/DX Johnson (Murine Leukemia) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of P-gp inhibitors like this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Cytotoxicity Assay for MDR Reversal

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of cancer cells by 50% (IC50), both in the presence and absence of the P-gp inhibitor.

-

Cell Seeding: Plate multidrug-resistant and their parental (sensitive) cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., doxorubicin, vincristine, etoposide) and the P-gp inhibitor (this compound).

-

Treatment: Add the cytotoxic drug dilutions to the cells, with and without a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Viability Assessment: Determine cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate the IC50 values for the cytotoxic drug alone and in combination with this compound. The fold-reversal of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.

Drug Accumulation and Efflux Assays

These assays directly measure the effect of the P-gp inhibitor on the intracellular concentration of a fluorescent or radiolabeled P-gp substrate.

-

Substrate Loading: Incubate the resistant and sensitive cells with a fluorescent substrate (e.g., rhodamine 123, daunorubicin) or a radiolabeled substrate (e.g., [3H]daunorubicin) in the presence or absence of this compound.

-

Washing: After the loading period, wash the cells with ice-cold buffer to remove extracellular substrate.

-

Accumulation Measurement: For accumulation studies, lyse the cells and measure the intracellular fluorescence or radioactivity.

-

Efflux Measurement: For efflux studies, resuspend the loaded cells in a substrate-free medium (with or without this compound) and collect aliquots at different time points. Measure the amount of substrate remaining in the cells over time.

-

Analysis: Quantify the increase in substrate accumulation or the decrease in efflux in the presence of this compound. Flow cytometry is a common method for analyzing fluorescent substrate accumulation in individual cells.

[3H]Vinblastine Binding Assay

This competitive binding assay determines the affinity of the inhibitor for P-gp.

-

Membrane Preparation: Isolate cell membranes from P-gp overexpressing cells.

-

Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled P-gp substrate, such as [3H]vinblastine, and varying concentrations of the inhibitor (this compound).

-

Separation: Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound [3H]vinblastine.

-

Data Analysis: Plot the percentage of inhibition of [3H]vinblastine binding against the concentration of this compound to determine the EC50 value.

References

XR9051 (CAS 762219-35-2): A Comprehensive Technical Review of a Potent P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR9051 is a potent, non-peptidic, and specific modulator of P-glycoprotein (P-gp, also known as MDR1), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the research surrounding this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its interaction with cellular pathways.

Core Concepts: Mechanism of Action

This compound functions as a direct inhibitor of P-glycoprotein.[1][2] P-gp is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound reverses this resistance by binding to P-gp and inhibiting its efflux function.[1][2] This leads to an increased accumulation of chemotherapeutic agents within resistant cancer cells, restoring their sensitivity to these drugs.

Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance and its Inhibition by this compound

Caption: Inhibition of P-glycoprotein by this compound blocks drug efflux, leading to increased intracellular chemotherapeutic concentration and restored cancer cell apoptosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Notes | Reference |

| EC50 (P-gp Binding) | 1.4 ± 0.5 nM | - | Inhibition of [3H]vinblastine binding to P-gp. | [1] |

| Doxorubicin IC50 Reversal | >15-fold decrease | EMT6/AR1.0 | Potentiation of doxorubicin cytotoxicity in a P-gp overexpressing cell line. | |

| Full Sensitization Concentration | 0.3 - 0.5 µM | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX | Concentration of this compound required to fully reverse resistance to various cytotoxic drugs. |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cytotoxic Drug(s) | Administration Route of this compound | Outcome | Reference |

| P388/DX Johnson (murine leukemia) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |

| MC26 (murine colon) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |

| A2780AD (human ovarian xenograft) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |

| CH1/DOXr (human ovarian xenograft) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |

| H69/LX (human SCLC xenograft) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on standard laboratory procedures and the descriptions in the cited literature.

Reversal of Multidrug Resistance (Cytotoxicity Assay)

Objective: To determine the concentration of this compound required to restore the cytotoxic effect of chemotherapeutic drugs in MDR cancer cells.

Methodology:

-

Cell Culture: MDR and parental (drug-sensitive) cancer cell lines are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A range of concentrations of a cytotoxic drug (e.g., doxorubicin, etoposide, vincristine) are added to the cells in the presence or absence of a fixed concentration of this compound (e.g., 0.3-0.5 µM).

-

Incubation: The plates are incubated for a period that allows for cytotoxic effects to become apparent (typically 48-72 hours).

-

Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The IC50 values (the concentration of cytotoxic drug required to inhibit cell growth by 50%) are calculated for each condition. The fold-reversal of resistance is determined by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of this compound.

Drug Efflux Assay

Objective: To measure the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent or radiolabeled substrate.

Methodology:

-

Cell Loading: MDR cells are preloaded with a P-gp substrate, such as [3H]daunorubicin, for a specified time.

-

Washing: The cells are washed with ice-cold buffer to remove any extracellular substrate.

-

Efflux Initiation: The cells are incubated in a fresh, substrate-free medium with or without this compound.

-

Sampling: Aliquots of the supernatant and the cell lysate are collected at various time points.

-

Quantification: The amount of the substrate in the supernatant and cell lysate is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Data Analysis: The rate of efflux is calculated and compared between the this compound-treated and untreated cells.

P-glycoprotein Binding Assay

Objective: To determine the affinity of this compound for P-gp.

Methodology:

-

Membrane Preparation: Crude membranes are prepared from P-gp-overexpressing cells.

-

Binding Reaction: The membranes are incubated with a radiolabeled P-gp substrate, such as [3H]vinblastine, in the presence of varying concentrations of this compound.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The EC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Photoaffinity Labeling

Objective: To demonstrate a direct interaction between this compound and P-gp.

Methodology:

-

Incubation: P-gp-containing membranes are incubated with a photo-reactive, radiolabeled P-gp substrate, such as [3H]azidopine, in the presence or absence of this compound.

-

Photolysis: The mixture is exposed to UV light to induce covalent cross-linking of the photo-reactive substrate to its binding site on P-gp.

-

SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled P-gp.

-

Analysis: The ability of this compound to inhibit the photolabeling of P-gp is assessed by comparing the intensity of the radiolabeled band in the presence and absence of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a P-gp inhibitor like this compound.

Caption: A generalized workflow for the preclinical assessment of a P-glycoprotein inhibitor, from initial in vitro characterization to in vivo efficacy and safety studies.

Conclusion

This compound is a well-characterized and highly potent inhibitor of P-glycoprotein. The data presented in this guide demonstrate its ability to reverse multidrug resistance in a variety of preclinical models, both in vitro and in vivo. The detailed experimental protocols provide a foundation for researchers seeking to further investigate this compound or other P-gp modulators. The provided visualizations offer a clear understanding of its mechanism of action and the workflow for its evaluation. This comprehensive overview positions this compound as a significant research tool for the study of multidrug resistance and a potential lead compound for the development of novel cancer therapeutics.

References

In Vivo Pharmacokinetics of XR9051: Information Not Publicly Available

Despite a comprehensive search of scientific literature, clinical trial databases, and patent records, no public information is available regarding the in vivo pharmacokinetics of a compound designated XR9051. This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in public forums, a project that was discontinued before any data was published, or a potential error in the compound identifier.

Without access to preclinical or clinical data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

To generate the requested comprehensive guide, the following specific information would be required:

Core Data Requirements:

-

Pharmacokinetic Parameters: Quantitative data from in vivo studies in relevant species (e.g., mouse, rat, dog, monkey, human). This would include, but is not limited to:

-

Plasma concentration-time profiles following different routes of administration (e.g., intravenous, oral).

-

Key pharmacokinetic parameters such as:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Bioavailability (F%)

-

-

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Data:

-

Absorption: Information on the rate and extent of absorption.

-

Distribution: Data on tissue distribution, protein binding, and blood-to-plasma ratio.

-

Metabolism: Identification of major metabolic pathways, key metabolizing enzymes (e.g., cytochrome P450 isoforms), and structures of major metabolites.

-

Excretion: Primary routes of elimination (e.g., renal, fecal) and the proportion of the dose excreted as the parent drug and metabolites.

-

Experimental Protocol Requirements:

-

Animal Studies:

-

Species, strain, sex, and age of the animals used.

-

Dosing formulation and vehicle.

-

Route and method of administration.

-

Dose levels studied.

-

Blood sampling schedule and methodology (e.g., sparse vs. serial sampling).

-

Anticoagulant used.

-

-

Bioanalytical Methods:

-

Method of sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Analytical technique used for quantification (e.g., LC-MS/MS).

-

Assay validation parameters (e.g., linearity, accuracy, precision, limit of quantification).

-

-

Pharmacokinetic Analysis:

-

Software used for pharmacokinetic parameter calculation.

-

Type of analysis performed (e.g., non-compartmental analysis, compartmental modeling).

-

Visualization Requirements:

-

Mechanism of Action/Signaling Pathway: A description or diagram of the molecular target(s) of this compound and the downstream signaling pathways it modulates. This would be the basis for creating a Graphviz diagram.

-

Experimental Workflow: A step-by-step description of the key in vivo experiments from which a logical workflow diagram could be constructed using Graphviz.

Should this information become publicly available or be provided, the requested in-depth technical guide on the in vivo pharmacokinetics of this compound can be generated, adhering to all specified requirements for data presentation, protocol detailing, and visualization.

XR9051: A Third-Generation P-glycoprotein Inhibitor for Reversing Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XR9051 is a potent, specific, and orally bioavailable third-generation P-glycoprotein (P-gp) inhibitor. By directly interacting with P-gp, this compound effectively blocks the efflux of a wide range of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in multidrug-resistant (MDR) cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways that regulate P-gp and may be influenced by inhibitors like this compound. This document is intended to serve as a resource for researchers and drug development professionals investigating strategies to overcome multidrug resistance in cancer.

Introduction

The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a major mechanism of multidrug resistance (MDR) in cancer, leading to the failure of chemotherapy. P-gp functions as an ATP-dependent efflux pump, actively removing a broad spectrum of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic effect.[1] The development of P-gp inhibitors aims to counteract this resistance mechanism.

First-generation P-gp inhibitors, such as verapamil and cyclosporin A, were often repurposed drugs that exhibited low potency and significant off-target toxicities. Second-generation inhibitors offered improved potency but still suffered from pharmacokinetic interactions and side effects. Third-generation inhibitors, a class to which this compound belongs, are characterized by high potency, specificity for P-gp, and a more favorable safety profile.[1]

This compound, a diketopiperazine derivative, has demonstrated significant promise in preclinical studies as a potent modulator of P-gp-mediated MDR.[2][3] This guide synthesizes the available technical information on this compound to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its P-gp inhibitory effect through direct interaction with the transporter.[2] This interaction is non-competitive and leads to the inhibition of P-gp's ATPase activity, which is essential for the energy-dependent efflux of substrates. By binding to P-gp, this compound effectively blocks the transport of various chemotherapeutic drugs, leading to their intracellular accumulation and the reversal of the MDR phenotype.

dot

Mechanism of this compound Action

Quantitative Data

The potency of this compound has been quantified in various in vitro assays across a range of MDR cell lines. The following tables summarize the available data on its inhibitory concentrations and its ability to potentiate the cytotoxicity of chemotherapeutic agents.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Substrate | IC50 / EC50 (nM) | Reference |

| [3H]Vinblastine Binding | CHrB30 Membranes | [3H]Vinblastine | 1.4 ± 0.5 | |

| P-gp ATPase Activity | CHrB30 Membranes | ATP | 700 ± 90 |

Table 2: Potentiation of Cytotoxicity by this compound

| Cell Line | Cytotoxic Drug | Fold Decrease in IC50 with this compound | Reference |

| Acquired Resistance Cell Lines | Doxorubicin | 15 - 20 | |

| H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX Johnson | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the P-gp inhibitory activity of this compound.

[3H]Daunorubicin Efflux Assay

This assay measures the ability of an inhibitor to block the P-gp-mediated efflux of a radiolabeled substrate.

Workflow:

dot

[3H]Daunorubicin Efflux Assay Workflow

Methodology:

-

Cell Culture: Culture P-gp overexpressing cells (e.g., EMT6/AR1.0) to 80-90% confluency.

-

Pre-loading: Incubate the cells for 2 hours with [3H]daunorubicin in the presence or absence of various concentrations of this compound.

-

Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

-

Efflux: Add fresh, drug-free culture medium and incubate at 37°C.

-

Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the supernatant and lyse the cells.

-

Quantification: Measure the radioactivity in the supernatant and cell lysates using a liquid scintillation counter.

-

Analysis: Calculate the percentage of [3H]daunorubicin efflux and determine the inhibitory effect of this compound. A key finding is that this compound's inhibitory effect persists for several hours after its removal from the medium.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Methodology:

-

Membrane Preparation: Isolate P-gp-rich membrane vesicles from overexpressing cells (e.g., CHrB30).

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a buffer system, MgCl2, and an ATP-regenerating system.

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control.

-

Initiation: Start the reaction by adding ATP.

-

Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green) or a luciferase-based ATP measurement.

-

Analysis: Determine the concentration of this compound that inhibits 50% of the vanadate-sensitive P-gp ATPase activity (IC50). This compound has been shown to inhibit 60-70% of the vanadate-sensitive ATPase activity with an IC50 of 0.7 ± 0.09 μM.

Photoaffinity Labeling with [3H]Azidopine

This technique is used to demonstrate direct binding of an inhibitor to P-gp. A photoreactive analog of a P-gp substrate, [3H]azidopine, is used to covalently label the transporter.

Methodology:

-

Membrane Incubation: Incubate P-gp-containing cell membranes with [3H]azidopine in the presence or absence of competing concentrations of this compound.

-

UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking of the [3H]azidopine to P-gp.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: Visualize the radiolabeled P-gp band by autoradiography.

-

Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates competitive binding to the transporter.

P-gp and Signaling Pathways

The expression and function of P-gp are regulated by various intracellular signaling pathways. While direct studies on the interaction of this compound with these pathways are limited, understanding these regulatory networks provides a broader context for the action of P-gp inhibitors.

dot

P-gp Regulatory Signaling Pathways

-

MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway has been shown to regulate P-gp expression. Inhibition of this pathway can lead to the downregulation of P-gp.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade involved in cell survival and proliferation that can influence P-gp expression.

-

Protein Kinase C (PKC): PKC can phosphorylate P-gp, which may modulate its transport activity. PKC agonists have been shown to increase P-gp expression and activity.

While this compound's primary mechanism is direct P-gp inhibition, further research is warranted to investigate any potential secondary effects on these signaling pathways that could contribute to its overall efficacy in reversing MDR.

In Vivo Efficacy and Pharmacokinetics

In vivo studies in murine models have demonstrated the significant potential of this compound to reverse multidrug resistance.

-

Tumor Models: Co-administration of this compound with various cytotoxic drugs significantly potentiated their anti-tumor activity in mice bearing MDR syngeneic tumors and human tumor xenografts.

-

Administration: This modulatory activity was observed with both parenteral and oral administration of this compound, indicating good oral bioavailability.

-

Pharmacokinetics: Following intravenous administration in mice, this compound is rapidly distributed and accumulates in tumors and other tissues. The compound is also well-absorbed after oral administration.

-

Tolerability: Combination schedules of this compound with cytotoxic drugs were generally well-tolerated in preclinical models.

Conclusion and Future Directions

This compound is a potent and specific third-generation P-gp inhibitor with compelling preclinical data supporting its potential to overcome multidrug resistance in cancer. Its direct interaction with P-gp, high potency, oral bioavailability, and efficacy in in vivo models make it a significant compound in the study of MDR reversal.

While clinical trial data for this compound is not publicly available, the extensive preclinical characterization provides a strong foundation for its potential utility. Further research could focus on:

-

Investigating the potential interactions of this compound with key signaling pathways that regulate P-gp expression and function.

-

Conducting detailed preclinical toxicology and safety pharmacology studies to support potential clinical development.

-

Exploring the efficacy of this compound in combination with a broader range of modern targeted therapies and immunotherapies.

The continued investigation of potent and specific P-gp inhibitors like this compound is crucial for developing effective strategies to combat multidrug resistance and improve outcomes for cancer patients.

References

- 1. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on XR9051: A Search for Preclinical Data

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical, in vitro, or in vivo research data, nor any information regarding the mechanism of action, could be identified for a compound designated as XR9051.

This lack of information prevents the creation of an in-depth technical guide as requested. The standard search queries for accessing early-stage research, including "this compound preclinical research," "this compound mechanism of action," "this compound in vitro studies," and "this compound in vivo studies," did not yield any relevant results.

It is possible that this compound is an internal compound designation not yet disclosed in public forums or scientific publications. Research and development in the pharmaceutical and biotechnology sectors often involves confidential internal codes for novel molecules in the early stages of discovery and preclinical assessment. Information regarding such compounds typically becomes publicly available only upon publication of research findings in peer-reviewed journals or presentations at scientific conferences.

Without any foundational data on this compound, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as outlined in the core requirements of the request.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific literature and conference proceedings for any future disclosures related to this compound. Direct inquiry to the originating institution, if known, may also be a potential avenue for obtaining information, subject to confidentiality agreements.

An In-Depth Technical Guide to the Diketopiperazine Core of XR9051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the diketopiperazine structure of XR9051, a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). While the initial inquiry suggested a potential role as a TNF-alpha inhibitor, publicly available scientific literature exclusively identifies this compound's mechanism of action as the reversal of the MDR phenotype in cancer cells through direct interaction with P-glycoprotein. This document will focus on the established pharmacology of this compound as a P-gp modulator, detailing its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure and the Diketopiperazine Core

This compound, with the chemical formula C₃₉H₄₀N₄O₅, is a complex organic molecule with a molecular weight of 644.76 g/mol .[1] Its systematic IUPAC name is 3-((Z)-((Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)benzamide.[2]

The core of this compound's structure is a diketopiperazine ring, specifically a 2,5-dioxopiperazine. This six-membered heterocyclic ring contains two amide bonds and is substituted at various positions, contributing to its biological activity.

Figure 1: Simplified structure of this compound highlighting the diketopiperazine core.

Mechanism of Action: P-glycoprotein Modulation

This compound functions as a potent modulator of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cell lines and contributes to multidrug resistance (MDR).[2][3] By inhibiting P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their cytotoxic efficacy.

The proposed mechanism of action involves the direct binding of this compound to P-glycoprotein. This interaction is believed to allosterically inhibit the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates.

Figure 2: Signaling pathway of this compound inhibiting P-glycoprotein drug efflux.

Quantitative Data on P-glycoprotein Inhibition

The potency of this compound as a P-gp inhibitor has been quantified in several studies. The following table summarizes key findings.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ for inhibition of [³H]vinblastine binding to P-gp | 1.4 ± 0.5 nM | Not specified | [2] |

| IC₅₀ for inhibition of vanadate-sensitive ATPase activity of P-gp | 0.7 ± 0.09 µM | CHrB30 cell membranes | |

| Concentration for full sensitization of resistant cells | 0.3 - 0.5 µM | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.

P-glycoprotein Binding Assay ([³H]vinblastine displacement)

This assay determines the affinity of a compound for P-gp by measuring its ability to displace the binding of a radiolabeled P-gp substrate, such as [³H]vinblastine.

Figure 3: Workflow for a P-glycoprotein binding assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing P-glycoprotein (e.g., CHrB30).

-

Incubation: In a multi-well plate, incubate a fixed concentration of [³H]vinblastine with the prepared membranes in the presence of a range of concentrations of this compound.

-

Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]vinblastine binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

P-glycoprotein ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATPase activity of P-gp, which is coupled to substrate transport.

Methodology:

-

Membrane Preparation: Utilize membranes from P-gp overexpressing cells.

-

Assay Reaction: Set up a reaction mixture containing the membranes, ATP, and varying concentrations of this compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay. The vanadate-sensitive portion of the ATPase activity is attributed to P-gp.

-

Data Analysis: Calculate the percentage of inhibition of the vanadate-sensitive ATPase activity at each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a potent P-glycoprotein modulator with a diketopiperazine core that effectively reverses multidrug resistance in cancer cells. Its mechanism of action involves the direct inhibition of P-gp, leading to the intracellular accumulation of chemotherapeutic agents. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development. It is important to note that based on current public information, there is no established link between this compound and the inhibition of TNF-alpha. Future research may explore other potential biological activities of this complex molecule.

References

Foundational Studies of XR9051 and the ABCB1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively extruding a wide array of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and restore sensitivity to chemotherapy.

This technical guide provides an in-depth overview of the foundational studies on XR9051, a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein.[2] We will delve into its mechanism of action, summarize key quantitative data from seminal studies, provide detailed experimental protocols for its characterization, and visualize the complex interplay of signaling pathways and experimental workflows.

This compound: A Potent Modulator of ABCB1-Mediated Multidrug Resistance

This compound, a diketopiperazine derivative, has been identified as a powerful modulator of P-gp-mediated MDR.[3] Foundational research has demonstrated its ability to reverse resistance to a variety of cytotoxic drugs associated with classical MDR, including doxorubicin, etoposide, and vincristine.[3] At concentrations ranging from 0.3 to 0.5 µM, this compound can fully sensitize resistant cells to cytotoxic agents with minimal to no effect on their parental, sensitive counterparts.[3] This specificity highlights its potential as a valuable adjuvant in chemotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound and its interaction with ABCB1.

| Parameter | Value | Cell Lines | Cytotoxic Drug(s) | Reference |

| Effective Concentration for Sensitization | 0.3-0.5 µM | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson | Doxorubicin, Etoposide, Vincristine |

Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance.

| Assay | Parameter | Value | Comments | Reference |

| [3H]Vinblastine Binding Inhibition | EC50 | 1.4 ± 0.5 nM | Demonstrates potent, direct interaction with P-gp. | |

| P-gp ATPase Activity Inhibition | IC50 | 0.7 ± 0.09 µM | Inhibition of vanadate-sensitive ATPase activity in CHrB30 cell membranes. |

Table 2: Biochemical Characterization of this compound Interaction with ABCB1.

Core Experimental Protocols

This section details the methodologies for key experiments cited in the foundational studies of this compound.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP. The P-gp-specific activity is determined as the fraction of ATPase activity that is sensitive to inhibition by sodium orthovanadate (a known P-gp ATPase inhibitor).

Detailed Methodology:

-

Membrane Preparation: Isolate crude membranes from cells overexpressing P-gp (e.g., CHrB30).

-

Reaction Mixture: Prepare a reaction buffer containing Tris (pH 7.4), MgSO4, NaN3, and NH4Cl.

-

Incubation: Add 1 µg of membrane protein to the reaction buffer. Add this compound or a control compound at various concentrations. The final DMSO concentration should be kept below 1%.

-

Initiation: Start the reaction by adding 2 mM Na2ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes. The reaction should be linear for up to 40 minutes.

-

Termination and Detection: Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method, such as the Chifflet method.

-

Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of a saturating concentration of sodium orthovanadate from the total activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Drug Efflux Assay ([3H]Daunorubicin)

This assay directly measures the ability of a compound to inhibit the P-gp-mediated efflux of a known substrate.

Principle: Cells overexpressing P-gp will actively efflux fluorescent or radiolabeled substrates like daunorubicin. An effective P-gp inhibitor will block this efflux, leading to increased intracellular accumulation of the substrate.

Detailed Methodology:

-

Cell Culture: Use a pair of cell lines: a drug-resistant line overexpressing P-gp (e.g., EMT6/AR1.0) and its corresponding parental, sensitive line.

-

Loading: Preload the cells with [3H]daunorubicin in the presence of the test compound (e.g., this compound) or control for a specified period (e.g., 2 hours).

-

Washing: Wash the cells with ice-cold buffer to remove extracellular [3H]daunorubicin.

-

Efflux: Resuspend the cells in a fresh, drug-free medium and incubate at 37°C for various time points.

-

Measurement: At each time point, collect the cells, lyse them, and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of retained [3H]daunorubicin in the presence and absence of the inhibitor. A higher retention in the presence of the inhibitor indicates efflux inhibition.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of a P-gp inhibitor to sensitize resistant cells to a cytotoxic drug.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The reversal of resistance is observed as a decrease in the IC50 value of the cytotoxic drug in the presence of the P-gp inhibitor.

Detailed Methodology:

-

Cell Seeding: Seed drug-resistant cells (e.g., 2780AD) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of a cytotoxic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot cell viability against the cytotoxic drug concentration and determine the IC50 values. The fold reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of the inhibitor.

Photoaffinity Labeling with [3H]Azidopine

This technique is used to demonstrate the direct binding of a compound to P-gp.

Principle: [3H]Azidopine is a photoaffinity label that binds to P-gp. Upon exposure to UV light, it forms a covalent bond with the protein. A compound that competes for the same binding site will inhibit the photolabeling of P-gp by [3H]azidopine.

Detailed Methodology:

-

Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., multidrug-resistant murine macrophage-like J7-V1-1 cells).

-

Incubation: Incubate the membrane vesicles with [3H]azidopine (e.g., 50 nM) in the presence or absence of a competing compound (e.g., this compound) for 1 hour at 25°C.

-

Photolysis: Expose the samples to UV light (254 nm) for 10 minutes on ice to induce covalent cross-linking.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Fluorography: Detect the radiolabeled P-gp band by fluorography.

-

Data Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of the test compound indicates competitive binding.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulating ABCB1 expression and a typical experimental workflow for evaluating a potential ABCB1 inhibitor like this compound.

Caption: Experimental workflow for the evaluation of an ABCB1 inhibitor.

Caption: Key signaling pathways regulating ABCB1 expression.

Conclusion

The foundational studies on this compound have unequivocally established it as a potent and specific inhibitor of the ABCB1 transporter. Its ability to directly interact with P-glycoprotein, inhibit its ATPase activity, and block the efflux of chemotherapeutic agents translates to a significant reversal of the multidrug resistance phenotype in preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug development and cancer biology. Further investigation into the clinical application of this compound and similar ABCB1 inhibitors holds the promise of overcoming a critical mechanism of chemotherapy failure and improving patient outcomes.

References

- 1. Compatibility and stability of vincristine sulfate, doxorubicin hydrochloride, and etoposide in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of XR9051 as a Multidrug Resistance Reversal Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro assessment of XR9051, a potent modulator of P-glycoprotein (P-gp/ABCB1) mediated multidrug resistance (MDR). This compound has been identified as a novel diketopiperazine derivative that reverses resistance to a variety of cytotoxic drugs associated with the classical MDR phenotype.[1][2] The protocols outlined below are designed to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound in relevant cancer cell line models.

Mechanism of Action

This compound reverses the MDR phenotype through direct interaction with P-glycoprotein.[1][2] This has been demonstrated through several key experimental findings:

-